2-Mercaptoacetamidine

Overview

Description

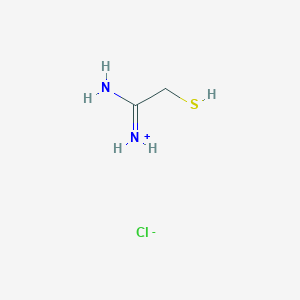

2-Mercaptoacetamidine (CAS: 758-08-7) is a sulfur-containing organic compound with the molecular formula C₃H₈N₂S. It features a thiol (-SH) group and an amidine (-C(=NH)-NH₂) functional group, making it a versatile molecule in medicinal chemistry and radiobiology. Its structure enables strong nucleophilic and metal-chelating properties, which underpin its biological activity.

Preparation Methods

Synthetic Routes to 2-Mercaptoacetamidine

Thiolation of Acetamidine Derivatives

A plausible route involves the direct thiolation of acetamidine or its hydrochloride salt. In the preparation of 2-mercapto-5-methyl-1,3,4-thiadiazole, acetamidine hydrochloride reacts with ammonium carbazyl dithio-formate under controlled conditions . This reaction leverages the nucleophilic properties of the amidine group to facilitate sulfur incorporation. For this compound, a similar approach could involve:

-

Reaction of acetamidine hydrochloride with a thiolating agent such as ammonium hydrosulfide (NHSH) or carbon disulfide (CS).

-

Cyclization or acid-catalyzed condensation to stabilize the thiol group.

Key parameters from analogous syntheses include:

-

Temperature control : Maintaining reactions at 5–10°C during thiolation to prevent side reactions .

-

pH adjustment : Using hydrochloric acid to achieve a pH of 0–1, which promotes crystallization of thiol-containing intermediates .

Functional Group Interconversion

Another strategy involves converting pre-existing functional groups into the amidine-thiol structure. For example:

-

Reduction of 2-mercaptoacetamide : Catalytic hydrogenation or lithium aluminum hydride (LiAlH) could reduce the carbonyl group of 2-mercaptoacetamide (HS-CH-C(=O)-NH) to an amidine .

-

Amidine formation via Pinner reaction : Reacting 2-mercaptoacetonitrile (HS-CH-CN) with ammonia and HCl under anhydrous conditions to form the amidine .

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or water are preferred for thiolation reactions due to their ability to stabilize ionic intermediates . For instance, in the synthesis of 2-mercapto-5-methyl-1,3,4-thiadiazole, ammonia water serves as both a solvent and a base, facilitating the deprotonation of acetamidine hydrochloride .

Temperature and Time Dependence

-

Low-temperature regimes (5–10°C) are critical during thiolation to minimize disulfide formation .

-

Heat preservation phases (70–90°C for 1.5–4 hours) enhance cyclization and purification yields .

Purification and Characterization

Crystallization and Centrifugation

Crude products are typically dissolved in water and reprecipitated via pH adjustment. For example:

-

Acidification with HCl to pH 0–1 induces crystallization of thiol-containing compounds .

-

Activated carbon treatment removes colored impurities, improving product purity .

Spectroscopic Validation

-

FTIR : A strong absorption band near 1684 cm confirms the presence of C=O or C=N stretches .

-

H NMR : Peaks at δ 3.56 ppm (s, 2H) correspond to methylene (-CH-) groups adjacent to sulfur .

Challenges and Limitations

-

Sulfur volatility : The thiol group’s susceptibility to oxidation necessitates inert atmospheres or antioxidant additives.

-

Byproduct formation : Competing reactions, such as disulfide linkages, require stringent pH and temperature control .

Industrial and Environmental Considerations

Modern synthetic routes prioritize green chemistry principles:

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoacetamidine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.

Substitution: The amidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced thiol derivatives.

Substitution: N-substituted amidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-Mercaptoacetamidine serves as a fundamental building block in the synthesis of complex organic molecules. Its thiol group allows for various reactions, including nucleophilic substitutions and condensation reactions.

- Reactivity Studies : The compound is utilized in studying reaction mechanisms and the development of new synthetic methodologies.

Biology

- Enzyme Mechanism Studies : It is employed in biochemical research to investigate enzyme mechanisms and protein interactions. Notably, it has been shown to inhibit histone deacetylase 6 (HDAC6), a zinc-dependent enzyme implicated in various diseases, including cancer and neurodegenerative disorders .

- Cellular Effects : By modulating the activity of HDAC6, this compound influences gene expression and cellular metabolism, affecting processes such as cell migration and proliferation.

Medicine

- Antimicrobial Activity : Research indicates that this compound exhibits potential as an antimicrobial agent by inhibiting metallo-β-lactamases (MBLs), which are resistance factors in bacteria. This property may restore the efficacy of β-lactam antibiotics against resistant strains.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly through its action on HDAC6. Selective inhibition of HDAC6 is being explored as a therapeutic strategy for various cancers .

- Neurodegenerative Disorders : The inhibition of HDAC6 by this compound may offer therapeutic benefits in conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease by promoting acetylation of α-tubulin and enhancing axonal transport .

Case Study 1: Inhibition of HDAC6

A study demonstrated that this compound acts as a selective inhibitor of HDAC6, showing significant effects on tumor growth in vitro. The compound was found to enhance acetylation levels of histones, leading to altered gene expression profiles associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains expressing MBLs. The results indicated that the compound effectively restored the activity of imipenem against resistant strains, showcasing its potential as an adjunct therapy in treating infections caused by resistant bacteria.

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegenerative diseases highlighted that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation. This suggests its potential role in therapeutic strategies targeting neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-Mercaptoacetamidine involves its interaction with various molecular targets:

Molecular Targets: The compound targets enzymes and proteins that contain thiol groups, modulating their activity.

Pathways Involved: It affects pathways related to oxidative stress and immune response by interacting with glutathione and other thiol-containing molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-mercaptoacetamidine but differ in biological activity, applications, and chemical properties.

2-Mercaptoacetamide (CAS: 758-08-7)

- Molecular Formula: C₂H₅NOS.

- Key Differences : Replaces the amidine group with a simple amide (-CONH₂), reducing its basicity and altering its reactivity.

- Applications: Primarily used in organic synthesis as a thiolating agent. Limited radioprotective data compared to this compound .

- Toxicity : Higher acute toxicity (Risk Phrases: R11, R23/24/25, R34) due to reactive thiol and amide groups .

Cyclohexyl Mercaptoacetate (CAS: 16849-98-2)

- Molecular Formula : C₈H₁₄O₂S.

- Key Differences : Esterification of the thiol group with a cyclohexyl moiety reduces nucleophilicity and enhances lipophilicity.

- Applications: Used in polymer chemistry and as a flavoring agent. No reported radioprotective activity .

2-Mercaptopyrimidine (CAS: 1450-85-7)

- Molecular Formula : C₄H₄N₂S.

- Key Differences : Incorporates a pyrimidine ring, enabling π-π stacking interactions and increased aromaticity.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antithyroid drugs). Unlike this compound, it lacks amidine-driven basicity, limiting its use in metal chelation .

2-Mercaptoethanol (CAS: 60-24-2)

- Molecular Formula : C₂H₆OS.

- Key Differences : Simpler structure with a hydroxyl-adjacent thiol group. Highly reducing but lacks the amidine’s ability to stabilize positive charges.

- Applications: Common reducing agent in biochemistry (e.g., protein denaturation prevention). No radioprotective efficacy reported .

Structural-Activity Relationship (SAR) Insights

- Amidine Group : Critical for this compound’s radioprotection. The amidine’s positive charge enhances binding to negatively charged biomolecules (e.g., DNA or enzymes), improving cellular uptake and retention .

- Thiol Group : Shared across all compounds, but spatial arrangement affects redox activity. This compound’s proximity of -SH and amidine may synergize to stabilize free radicals .

- Lipophilicity : Cyclohexyl mercaptoacetate’s ester group increases membrane permeability but reduces target specificity compared to this compound .

Biological Activity

2-Mercaptoacetamidine (2-MAA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of 2-MAA, focusing on its antibacterial, anti-melanogenic, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

2-MAA is a thiol-containing compound that exhibits significant biological properties. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry. The compound's ability to chelate metal ions and inhibit specific enzymes contributes to its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-MAA and its derivatives. A study synthesized several 2-mercaptobenzothiazole derivatives, which include the 2-MAA moiety, and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-MAA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison to Control |

|---|---|---|---|

| 2b | E. coli | 12.5 | Lower than Levofloxacin |

| 2c | S. aureus | 25 | Comparable to Levofloxacin |

| 2i | S. typhi | 10 | Lower than Levofloxacin |

| Cefadroxil | K. pneumoniae | 50 | Standard Control |

The compounds exhibited MIC values comparable to or lower than standard antibiotics such as levofloxacin, indicating their potential as effective antibacterial agents .

Anti-Melanogenic Activity

Another significant area of research involves the anti-melanogenic properties of 2-MAA analogs. These compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production.

Table 2: IC50 Values of 2-MAA Analogues Against Tyrosinase

| Compound | IC50 (μM) | Comparison to Kojic Acid (24.3 μM) |

|---|---|---|

| Analog 1 | 0.95 | 12 times lower |

| Analog 2 | 1.5 | 16 times lower |

| Analog 3 | 1.8 | 13 times lower |

| Analog 4 | 2.0 | 12 times lower |

The inhibition mechanism does not involve copper ion chelation but rather hydrogen bonding and hydrophobic interactions with the enzyme . This finding opens avenues for developing skin-whitening agents with fewer side effects compared to traditional options.

Therapeutic Applications

The potential therapeutic applications of 2-MAA extend beyond its antibacterial and anti-melanogenic activities. Research indicates that mercaptoacetamide derivatives may serve as effective histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy.

Table 3: Characteristics of Mercaptoacetamide-based HDACIs

| Compound Code | Stability in Plasma (hours) | Permeability (cm/s) |

|---|---|---|

| W2 | >48 | |

| S2 | >72 |

These compounds demonstrated favorable solubility and permeability characteristics, making them promising candidates for further development in cancer treatment .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of synthesized derivatives against clinical isolates of bacteria, showing significant reductions in bacterial growth and biofilm formation, particularly with compounds 2b and 2i .

- In Vivo Melanin Inhibition : In experiments using zebrafish embryos, certain analogs displayed potent depigmentation effects at concentrations significantly lower than kojic acid, suggesting their suitability for cosmetic applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Mercaptoacetamidine?

- Methodological Answer : Synthesis typically involves reacting acetamidine with thiourea derivatives under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to confirm purity. For reproducibility, document solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) . Stability during synthesis should be monitored via thin-layer chromatography (TLC) or HPLC to detect intermediates or byproducts .

Q. How can researchers ensure the stability of this compound in experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to track degradation products, and compare results against control samples. For long-term storage, recommend inert atmospheres (e.g., argon) and lyophilization if aqueous solubility is required. Stability data should be statistically validated using repeated-measures ANOVA to account for variability .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate the method by spiking known concentrations into plasma or tissue homogenates, assessing recovery rates (≥80%), and establishing a linear calibration curve (R² > 0.99). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s pharmacological activity?

- Methodological Answer : Apply a multi-modal approach:

- Replicate Studies : Ensure identical experimental conditions (e.g., cell lines, animal models, dosing regimens) across labs.

- Dose-Response Analysis : Test a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Mechanistic Profiling : Use RNA sequencing or proteomics to uncover off-target pathways.

- Statistical Rigor : Employ Bayesian meta-analysis to reconcile conflicting results, weighting studies by sample size and methodological quality .

Q. What strategies optimize this compound’s bioavailability in in vivo studies?

- Methodological Answer :

- Formulation : Test co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance solubility.

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Compare oral vs. intravenous administration to assess first-pass metabolism.

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Q. How can computational modeling guide the structural modification of this compound for enhanced target binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cysteine proteases). Validate with molecular dynamics simulations to assess binding stability.

- QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with improved predicted IC₅₀ values .

Q. What methodologies are critical for assessing this compound’s role in redox modulation pathways?

- Methodological Answer :

- ROS/RNS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive species.

- Thiol Reactivity Assays : Measure glutathione (GSH) depletion via Ellman’s reagent.

- Transcriptional Profiling : Apply CRISPR-Cas9 knockdown of redox-sensitive transcription factors (e.g., Nrf2) to elucidate mechanistic dependencies .

Q. Methodological Considerations for Data Reporting

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo and include detailed metadata .

- Statistical Transparency : Report effect sizes, confidence intervals, and exact p-values. Avoid "significance hunting" by pre-registering hypotheses on platforms like Open Science Framework .

- Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines for experimental design and welfare reporting .

Properties

CAS No. |

19412-52-3 |

|---|---|

Molecular Formula |

C2H7ClN2S |

Molecular Weight |

126.61 g/mol |

IUPAC Name |

2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H |

InChI Key |

KUMNVTIEIZMRFS-UHFFFAOYSA-N |

SMILES |

C(C(=[NH2+])N)S.[Cl-] |

Canonical SMILES |

C(C(=N)N)S.Cl |

Synonyms |

(1-amino-2-sulfanyl-ethylidene)azanium chloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.